Cas no 1207009-88-8 (3-(2-methylphenyl)-5-5-(pyrrolidine-1-sulfonyl)furan-2-yl-1,2,4-oxadiazole)

3-(2-methylphenyl)-5-5-(pyrrolidine-1-sulfonyl)furan-2-yl-1,2,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- 3-(2-methylphenyl)-5-5-(pyrrolidine-1-sulfonyl)furan-2-yl-1,2,4-oxadiazole
- F5794-0268
- VU0521148-1
- 1207009-88-8
- AKOS024519335
- 3-(2-methylphenyl)-5-(5-pyrrolidin-1-ylsulfonylfuran-2-yl)-1,2,4-oxadiazole
- 5-(5-(pyrrolidin-1-ylsulfonyl)furan-2-yl)-3-(o-tolyl)-1,2,4-oxadiazole
- 3-(2-methylphenyl)-5-[5-(pyrrolidine-1-sulfonyl)furan-2-yl]-1,2,4-oxadiazole
- 1,2,4-Oxadiazole, 3-(2-methylphenyl)-5-[5-(1-pyrrolidinylsulfonyl)-2-furanyl]-
-
- インチ: 1S/C17H17N3O4S/c1-12-6-2-3-7-13(12)16-18-17(24-19-16)14-8-9-15(23-14)25(21,22)20-10-4-5-11-20/h2-3,6-9H,4-5,10-11H2,1H3
- InChIKey: XXYNLHFBDGOGFB-UHFFFAOYSA-N
- ほほえんだ: O1C(C2=CC=C(S(N3CCCC3)(=O)=O)O2)=NC(C2=CC=CC=C2C)=N1
計算された属性
- せいみつぶんしりょう: 359.09397721g/mol
- どういたいしつりょう: 359.09397721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 561
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 97.8Ų
じっけんとくせい
- 密度みつど: 1.351±0.06 g/cm3(Predicted)
- ふってん: 561.3±60.0 °C(Predicted)
- 酸性度係数(pKa): -2.91±0.43(Predicted)
3-(2-methylphenyl)-5-5-(pyrrolidine-1-sulfonyl)furan-2-yl-1,2,4-oxadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5794-0268-1mg |
3-(2-methylphenyl)-5-[5-(pyrrolidine-1-sulfonyl)furan-2-yl]-1,2,4-oxadiazole |
1207009-88-8 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5794-0268-25mg |
3-(2-methylphenyl)-5-[5-(pyrrolidine-1-sulfonyl)furan-2-yl]-1,2,4-oxadiazole |
1207009-88-8 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5794-0268-2mg |
3-(2-methylphenyl)-5-[5-(pyrrolidine-1-sulfonyl)furan-2-yl]-1,2,4-oxadiazole |
1207009-88-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5794-0268-10mg |
3-(2-methylphenyl)-5-[5-(pyrrolidine-1-sulfonyl)furan-2-yl]-1,2,4-oxadiazole |
1207009-88-8 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5794-0268-20μmol |
3-(2-methylphenyl)-5-[5-(pyrrolidine-1-sulfonyl)furan-2-yl]-1,2,4-oxadiazole |
1207009-88-8 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5794-0268-5μmol |
3-(2-methylphenyl)-5-[5-(pyrrolidine-1-sulfonyl)furan-2-yl]-1,2,4-oxadiazole |
1207009-88-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5794-0268-5mg |
3-(2-methylphenyl)-5-[5-(pyrrolidine-1-sulfonyl)furan-2-yl]-1,2,4-oxadiazole |
1207009-88-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5794-0268-15mg |
3-(2-methylphenyl)-5-[5-(pyrrolidine-1-sulfonyl)furan-2-yl]-1,2,4-oxadiazole |
1207009-88-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5794-0268-30mg |
3-(2-methylphenyl)-5-[5-(pyrrolidine-1-sulfonyl)furan-2-yl]-1,2,4-oxadiazole |
1207009-88-8 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5794-0268-4mg |
3-(2-methylphenyl)-5-[5-(pyrrolidine-1-sulfonyl)furan-2-yl]-1,2,4-oxadiazole |
1207009-88-8 | 4mg |
$66.0 | 2023-09-09 |
3-(2-methylphenyl)-5-5-(pyrrolidine-1-sulfonyl)furan-2-yl-1,2,4-oxadiazole 関連文献
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3-(2-methylphenyl)-5-5-(pyrrolidine-1-sulfonyl)furan-2-yl-1,2,4-oxadiazoleに関する追加情報
Professional Introduction to Compound with CAS No 1207009-88-8 and Product Name: 3-(2-methylphenyl)-5-5-(pyrrolidine-1-sulfonyl)furan-2-yl-1,2,4-oxadiazole
The compound in question, identified by the CAS No 1207009-88-8, is a highly specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. Its molecular structure, characterized by a complex arrangement of functional groups, positions it as a promising candidate for various therapeutic applications. The product name, 3-(2-methylphenyl)-5-5-(pyrrolidine-1-sulfonyl)furan-2-yl-1,2,4-oxadiazole, provides a detailed insight into its chemical composition and potential biological activity.
At the core of this compound's structure lies a 1,2,4-oxadiazole core, which is a heterocyclic aromatic compound known for its stability and versatility in medicinal chemistry. The presence of a furan ring further enhances its potential by introducing additional sites for interaction with biological targets. The 2-methylphenyl group, also known as p-tolyl, contributes to the compound's lipophilicity and may play a crucial role in its absorption and distribution within biological systems.
One of the most intriguing aspects of this compound is the pyrrolidine-1-sulfonyl moiety attached to the furan ring. This functional group has been extensively studied for its ability to modulate enzyme activity and receptor binding. Recent research has highlighted the potential of sulfonylpyrrolidine derivatives as inhibitors of various kinases and other enzymes involved in inflammatory pathways. The incorporation of this group into the 3-(2-methylphenyl)-5-5-(pyrrolidine-1-sulfonyl)furan-2-yl-1,2,4-oxadiazole structure suggests that it may exhibit similar inhibitory properties.
Current studies in medicinal chemistry have demonstrated that oxadiazole derivatives can serve as effective scaffolds for developing novel therapeutic agents. Their ability to engage with multiple biological targets makes them particularly valuable in the quest for multitarget drugs. The specific arrangement of atoms in the 3-(2-methylphenyl)-5-5-(pyrrolidine-1-sulfonyl)furan-2-yl-1,2,4-oxadiazole molecule may contribute to its unique pharmacological profile, potentially making it effective against a range of diseases.
In addition to their pharmacological potential, these types of compounds are also of interest due to their synthetic accessibility. The availability of multiple synthetic routes allows researchers to modify the structure further and optimize its properties for specific applications. This flexibility is crucial in drug discovery, where slight modifications can significantly alter a compound's efficacy and safety profile.
The CAS No 1207009-88-8 serves as a unique identifier for this compound, ensuring that researchers worldwide can accurately reference and utilize it in their studies. Its registration in chemical databases facilitates collaboration and knowledge sharing among scientists working in related fields. This standardized identification system is essential for maintaining consistency and accuracy in scientific communication.
Recent advancements in computational chemistry have enabled more accurate predictions of a compound's biological activity based on its molecular structure. These tools can help researchers prioritize which compounds to investigate further, saving time and resources in the drug discovery process. The 3-(2-methylphenyl)-5-5-(pyrrolidine-1-sulfonyl)furan-2-yl-1,2,4-oxadiazole molecule has been subjected to such analyses, revealing potential interactions with various proteins and enzymes that could be exploited for therapeutic benefit.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Modern synthetic techniques, such as flow chemistry and catalytic processes, have improved the efficiency of these reactions significantly. These advancements not only reduce costs but also minimize waste production, aligning with the growing emphasis on sustainable chemistry.
One area where this compound shows particular promise is in the treatment of inflammatory diseases. Inflammatory pathways are implicated in numerous conditions, including autoimmune disorders and chronic infections. By targeting key enzymes within these pathways, compounds like 3-(2-methylphenyl)-5-5-(pyrrolidine-1-sulfonyl)furan-2-yl-1,2,4-oxadiazole could offer new treatments with fewer side effects than existing therapies.
The role of computational modeling in understanding how this compound interacts with biological targets cannot be overstated. Techniques such as molecular dynamics simulations allow researchers to visualize these interactions at an atomic level. This information is critical for designing molecules that not only bind effectively but also exhibit favorable pharmacokinetic properties.
In conclusion, the compound identified by CAS No 1207009-88-8 represents a significant advancement in pharmaceutical research. Its unique structure combines several functional groups known to enhance biological activity while maintaining synthetic feasibility. The ongoing studies into its potential applications hold promise for treating various diseases by modulating key biological pathways.
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